Predicted Lipophilicity Shift versus Non-Chlorinated Hydrazinyl-Oxoethyl Benzamide Scaffold
Whereas the non-halogenated parent scaffold N-(2-hydrazinyl-2-oxoethyl)benzamide (CAS 2443-68-7) exhibits a computationally predicted logP of approximately –0.45 to –0.59, the 2,4-dichloro substitution is expected to raise logP by at least 1.5–2.0 log units based on measured logP differences between benzamide (logP ≈ 0.64) and 2,4-dichlorobenzamide (experimental logP ≈ 1.37–2.79) [1]. This increase in lipophilicity alters partitioning behavior in both synthetic work-ups and biological assay media.
| Evidence Dimension | Computed/experimental partition coefficient (logP) |
|---|---|
| Target Compound Data | Estimated logP ≥ 1.0 (inferred from 2,4-dichlorobenzamide logP window of 1.37–2.79) |
| Comparator Or Baseline | N-(2-hydrazinyl-2-oxoethyl)benzamide (CAS 2443-68-7): computed logP = –0.447 to –0.594 |
| Quantified Difference | Estimated ΔlogP ≈ +1.9 to +2.8 log units (target vs. non-halogenated analog) |
| Conditions | ACD/Labs and ChemDraw computational predictions; 2,4-dichlorobenzamide logP experimentally measured by HPLC (SIELC) and ChemSpider |
Why This Matters
A 100- to 600-fold difference in partition coefficient between the dichlorinated building block and the non-halogenated analog directly affects extraction efficiency, chromatographic retention, and membrane permeability in cell-based assays.
- [1] SIELC. 2,4-Dichlorobenzamide HPLC logP determination: LogP 1.37. View Source
